5-(2-(2-(Adamantan-1-yl)acetoxy)ethyl)-3-(2-(4-bromophenyl)-2-oxoethyl)-4-methylthiazol-3-ium bromide
Description
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Properties
Molecular Formula |
C26H31Br2NO3S |
|---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-(1-adamantyl)acetate;bromide |
InChI |
InChI=1S/C26H31BrNO3S.BrH/c1-17-24(32-16-28(17)15-23(29)21-2-4-22(27)5-3-21)6-7-31-25(30)14-26-11-18-8-19(12-26)10-20(9-18)13-26;/h2-5,16,18-20H,6-15H2,1H3;1H/q+1;/p-1 |
InChI Key |
JTLSTGJULMSMGB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Br-] |
Origin of Product |
United States |
Biological Activity
The compound 5-(2-(2-(Adamantan-1-yl)acetoxy)ethyl)-3-(2-(4-bromophenyl)-2-oxoethyl)-4-methylthiazol-3-ium bromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An adamantane moiety, which is known for its unique three-dimensional structure.
- A thiazole ring, which is often associated with various biological activities.
- Bromophenyl and acetoxyethyl substituents that may enhance its pharmacological profile.
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole compounds have been shown to induce apoptosis in cancer cells. The presence of electron-donating groups and specific substitutions on the thiazole ring can significantly enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : Compounds with thiazole structures often demonstrate antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical enzymatic processes .
Antitumor Efficacy
In vitro studies have demonstrated that similar thiazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For example:
- IC50 Values : Certain thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cells, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 | Apoptosis induction |
| Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been documented:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for related compounds that suggest effectiveness comparable to standard antibiotics like ciprofloxacin and ketoconazole .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Thiazole A | Staphylococcus aureus | 15 |
| Thiazole B | Escherichia coli | 20 |
Case Studies
- Case Study on Antitumor Activity : A study involving a series of thiazoles showed that specific structural modifications led to enhanced apoptosis in glioblastoma cells, with molecular docking studies revealing strong interactions with key apoptotic proteins .
- Case Study on Antimicrobial Effects : Another investigation highlighted the synthesis of substituted phenylthiazoles which exhibited promising antibacterial activity against resistant strains of bacteria, demonstrating the potential for developing new antimicrobial agents from thiazole scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
